![molecular formula C19H16N4O2S B2359181 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 1904326-68-6](/img/structure/B2359181.png)
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone
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Overview
Description
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
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Biological Activity
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex heterocyclic compound with potential therapeutic applications. Its unique structure combines a tetrahydrocycloheptapyrimidine moiety with a thiazole derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydro-epiminocyclohepta[d]pyrimidine core linked to a thiazol-2-yloxyphenyl group via a methanone functional group. The presence of nitrogen and sulfur atoms in the structure may contribute to its biological activity.
Biological Activity Overview
- Antimicrobial Activity :
-
Anticancer Potential :
- Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The tetrahydropyrimidine scaffold has been associated with apoptosis induction in cancer cells . In vitro studies demonstrated that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively. This positions it as a promising candidate for further antimicrobial development .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the thiazol-2-yloxy group in the compound may enhance its bioactivity against specific cancer types.
Neuroprotective Effects:
Research has highlighted the neuroprotective potential of tetrahydro derivatives. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific stereochemistry of this compound could play a crucial role in its interaction with biological targets.
Synthesis and Characterization
The synthesis of ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves multi-step organic reactions that typically include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in the thiazole moiety or modifications to the pyrimidine ring can significantly influence biological activity. Research into similar compounds has shown that specific substitutions can enhance selectivity and potency against target enzymes or receptors .
Case Study 1: Antitumor Activity
A study investigated a series of thiazole-containing compounds for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis in cancer cell lines . This suggests that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Properties
Another research effort focused on evaluating the neuroprotective effects of tetrahydro derivatives on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds significantly reduced markers of oxidative damage and improved cell survival rates . This underscores the potential therapeutic applications of this compound in neurodegenerative conditions.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(12-1-4-14(5-2-12)25-19-21-7-8-26-19)23-13-3-6-17(23)15-10-20-11-22-16(15)9-13/h1-2,4-5,7-8,10-11,13,17H,3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIOPNRIBRYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.